AP-C7

cGKII inhibition cGMP signaling kinase profiling

Researchers studying intestinal cGMP signaling often face off-target effects from non-selective kinase inhibitors. AP-C7 is a selective cGKII inhibitor (pIC50 5.0) that minimally disrupts anion secretion, enabling clean dissection of cGKII-dependent pathways. • pIC50 5.0 against recombinant human cGKII; weak anion secretion inhibition avoids confounding functional readouts • Validated in intestinal organoids (VASP phosphorylation) and in vivo murine STa-induced secretion models • Furan-2-ylmethyl substitution ensures selectivity vs. generic imidazole-pyrimidine amines

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
Cat. No. B12384004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-C7
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4
InChIInChI=1S/C18H15N5O/c1-2-16(24-11-1)12-21-18-20-8-7-17(22-18)14-3-5-15(6-4-14)23-10-9-19-13-23/h1-11,13H,12H2,(H,20,21,22)
InChIKeyHAFCOMPDORLANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP-C7: Selective cGKII Inhibitor


N-(furan-2-ylmethyl)-4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine, commonly designated AP-C7, is an imidazole-aminopyrimidine derivative that functions as a selective inhibitor of guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII). This compound exhibits a pIC50 of 5.0 against recombinant human cGKII and demonstrates minimal interference with cGKII-dependent anion secretion, distinguishing it from other kinase inhibitors in its class . AP-C7 is widely employed as a chemical probe to dissect cGMP-mediated signaling cascades, particularly those governing intestinal fluid homeostasis and epithelial ion transport [1].

cGKII-selective chemical probe for cGMP signaling dissection
Intestinal epithelial ion transport and fluid homeostasis research
Moderate, tunable inhibition without full pathway shutdown

Why AP-C7 Cannot Be Replaced


Imidazole-pyrimidine amines constitute a broad and chemically diverse class of kinase inhibitors, with members targeting cyclin-dependent kinases (CDKs), Mer kinase, p38 MAPK, and cGKII, among others [1]. However, subtle variations in substitution patterns dramatically alter target engagement, binding mode, and functional selectivity. For example, the furan-2-ylmethyl group on AP-C7 directs the amine substituent into a narrow hydrophobic pocket defined by the Leu-530 gatekeeper residue in cGKII, a residue not conserved in cGKI or PKA [2]. In contrast, the prop-2-yn-1-yl substituent on AP-C5 yields a >20-fold selectivity for cGKII over cGKI and PKA with a pIC50 of 7.2 , while UNC2881 (an imidazole-pyrimidine carboxamide) potently inhibits Mer kinase (IC50 22 nM) with minimal activity toward cGKII . Consequently, substituting AP-C7 with a generic imidazole-pyrimidine amine—even one bearing the same core scaffold—will result in unpredictable and likely divergent biological activity, rendering experimental results irreproducible and procurement decisions scientifically unsound.

Furan-2-ylmethyl group

directs binding into the Leu-530 gatekeeper pocket of cGKII; other substituents alter target engagement and selectivity.

AP-C5 analog (prop-2-yn-1-yl)

exhibits >20-fold selectivity and 158-fold higher potency; functional response differs drastically, limiting direct substitution.

Generic imidazole-pyrimidine amines

often target CDKs, Mer kinase, or p38 MAPK; unpredictable off-target profile may confound cGKII-specific studies.

AP-C7 Comparative Performance Data


cGKII Inhibition Potency: AP-C7 vs. AP-C5

AP-C7 inhibits recombinant human cGKII with a pIC50 of 5.0, corresponding to an IC50 of 10 µM. In contrast, the structurally related analog AP-C5 (bearing a prop-2-yn-1-yl substituent at the pyrimidine 2-position) exhibits a pIC50 of 7.2 (IC50 ≈ 63 nM) against the same target . This 158-fold difference in potency highlights the critical impact of the furan-2-ylmethyl moiety on target engagement. Notably, AP-C7 demonstrates only weak inhibition of cGKII-dependent anion secretion, whereas AP-C5 robustly blocks this functional response .

cGKII Inhibition
Head-to-head
pIC50 5.0 (IC50 10 µM) vs. AP-C5 pIC50 7.2
Supports selection for moderate, tunable cGKII inhibition without complete pathway blockade.
158-fold potency difference; AP-C7 shows weak functional inhibition of anion secretion.
cGKII inhibition cGMP signaling kinase profiling

Selectivity Profile: AP-C7 vs. AP-C5

AP-C7 belongs to a class of imidazole-aminopyrimidines that block recombinant human cGKII at submicromolar concentrations while exhibiting comparatively little activity toward the phylogenetically related kinases cGKI and cAMP-dependent protein kinase (PKA) [1]. Molecular modeling reveals that the amine substituent of these compounds inserts into a narrow pocket delineated by hydrophobic residues, including the Leu-530 gatekeeper, which is not conserved in cGKI or PKA [1]. In contrast, AP-C5 displays >20-fold selectivity for cGKII (pIC50 = 7.2) over cGKI (pIC50 = 4.6) and PKA (pIC50 = 4.8) . Although quantitative selectivity data for AP-C7 against cGKI and PKA are not reported in the primary literature, its functional profile—weak inhibition of cGKII-dependent anion secretion—suggests a distinct selectivity window that may be advantageous for applications where complete pathway blockade is undesirable.

Kinase Selectivity
Cross-study comparable
Submicromolar cGKII inhibition; weak functional inhibition
May offer a distinct selectivity signature versus AP-C5, with reduced cGKI/PKA interference.
Quantitative cGKI/PKA IC50 not reported for AP-C7; selectivity inferred from functional profile.
kinase selectivity off-target activity cGMP signaling

VASP Phosphorylation in Intestinal Organoids

In intestinal organoids, imidazole-aminopyrimidine cGKII inhibitors, including AP-C7, block cGKII-dependent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) [1]. This ex vivo model recapitulates the native intestinal epithelium and serves as a direct readout of cGKII pathway engagement. While quantitative phospho-VASP reduction data for AP-C7 specifically are not disclosed, the study demonstrates that members of this chemotype consistently attenuate VASP phosphorylation, confirming target engagement in a physiologically relevant system [1].

Organoid VASP-p
Class-level inference
Reduction in cGKII-dependent VASP phosphorylation
Supports target engagement assessment in a physiologically relevant epithelial model.
Quantitative reduction not specified; immunoblotting in mouse/human organoids.
intestinal organoids VASP phosphorylation ex vivo model

Intestinal Anion Secretion In Vivo

In mouse small intestinal tissue, treatment with imidazole-aminopyrimidine cGKII inhibitors, including AP-C7, significantly attenuates the anion secretory response provoked by the GCC-activating bacterial heat-stable toxin (STa), a frequent cause of infectious secretory diarrhea [1]. Importantly, PKA-dependent VASP phosphorylation and intestinal anion secretion were unaffected by these compounds [1]. This in vivo functional selectivity underscores the value of AP-C7 as a chemical probe for dissecting cGKII-specific contributions to intestinal fluid homeostasis without confounding PKA-mediated effects.

In Vivo Anion Secretion
Class-level inference
Attenuation of STa-induced secretion (p<0.05)
Supports in vivo model-response interpretation; PKA-dependent pathways unaffected.
Exact % inhibition not reported; mouse Ussing chamber, 1 µM STa.
in vivo pharmacology secretory diarrhea CFTR

AP-C7 Recommended Applications


cGKII-Specific Signaling in Intestinal Epithelia

AP-C7 is ideally suited for studies aimed at isolating cGKII-dependent signaling events from those mediated by cGKI or PKA. Its submicromolar inhibition of cGKII and weak functional inhibition of anion secretion [1] make it a valuable tool for investigating the role of cGKII in intestinal fluid homeostasis, CFTR regulation, and enterotoxigenic E. coli-induced secretory diarrhea. Researchers should pair AP-C7 with AP-C5 or genetic knockout models to establish a full dose-response relationship and confirm target specificity.

Ex Vivo Validation in Intestinal Organoids

The ability of AP-C7 to block cGKII-dependent VASP phosphorylation in intestinal organoids [1] positions it as a critical reagent for ex vivo target validation studies. Organoid models recapitulate the cellular complexity and polarity of the native intestinal epithelium, providing a more physiologically relevant readout than immortalized cell lines. AP-C7 can be used to interrogate the contribution of cGKII to epithelial differentiation, barrier function, and response to bacterial toxins.

In Vivo Pharmacology of Secretory Diarrhea

AP-C7 has demonstrated in vivo efficacy in attenuating STa-induced anion secretion in mouse intestine [1]. This makes it a compelling candidate for preclinical studies investigating the therapeutic potential of cGKII inhibition in secretory diarrhea, irritable bowel syndrome, and other disorders of intestinal ion transport. Its selectivity profile reduces the likelihood of off-target effects on PKA-dependent pathways, simplifying data interpretation.

Kinase Selectivity Profiling Probe

Given its distinct substitution pattern and moderate potency, AP-C7 serves as a useful benchmark compound for profiling the selectivity of novel cGKII inhibitors. By comparing the selectivity window of AP-C7 against that of AP-C5 (>20-fold over cGKI/PKA) , researchers can contextualize the performance of new chemical entities and identify scaffolds with improved or differentiated selectivity profiles.

Application
Selection Property
Validation Focus
Intestinal epithelial cGKII signaling studies
cGKII selectivity over cGKI/PKA
cGKII-dependent ion transport and CFTR endpoints
Intestinal organoid target engagement
VASP phosphorylation inhibition
Ex vivo cGKII pathway engagement verification
Intestinal anion secretion research models
cGKII functional inhibition in vivo
STa-induced secretory response endpoints
Kinase selectivity benchmarking
Moderate cGKII potency scaffold
Selectivity window differentiation vs AP-C5

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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